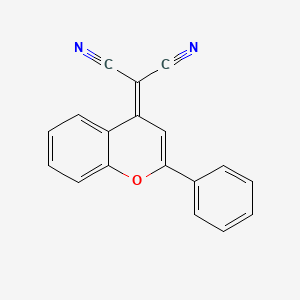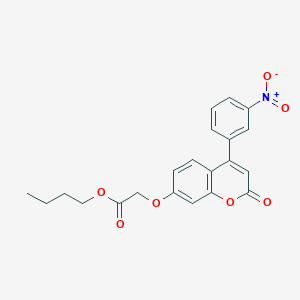![molecular formula C24H20N2O4S B11667703 ethyl 4-(4-methylphenyl)-2-{[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}thiophene-3-carboxylate](/img/structure/B11667703.png)
ethyl 4-(4-methylphenyl)-2-{[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-méthylphényl)-2-{[(Z)-(5-oxo-2-phényl-1,3-oxazol-4(5H)-ylidène)méthyl]amino}thiophène-3-carboxylate d'éthyle est un composé organique complexe doté d'une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(4-méthylphényl)-2-{[(Z)-(5-oxo-2-phényl-1,3-oxazol-4(5H)-ylidène)méthyl]amino}thiophène-3-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la réaction de condensation entre le 4-méthylphénylthiophène-3-carboxylate et un dérivé d'oxazole dans des conditions spécifiques. La réaction peut nécessiter des catalyseurs tels que le palladium ou le cuivre et des solvants comme le dichlorométhane ou l'éthanol .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. L'optimisation des conditions réactionnelles, telles que la température, la pression et la concentration, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-méthylphényl)-2-{[(Z)-(5-oxo-2-phényl-1,3-oxazol-4(5H)-ylidène)méthyl]amino}thiophène-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire, en fonction des groupes fonctionnels présents.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Solvants : Dichlorométhane, éthanol, acétonitrile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 4-(4-méthylphényl)-2-{[(Z)-(5-oxo-2-phényl-1,3-oxazol-4(5H)-ylidène)méthyl]amino}thiophène-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Mécanisme d'action
Le mécanisme d'action du 4-(4-méthylphényl)-2-{[(Z)-(5-oxo-2-phényl-1,3-oxazol-4(5H)-ylidène)méthyl]amino}thiophène-3-carboxylate d'éthyle implique des interactions avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sur ses interactions moléculaires et ses voies sont essentielles pour comprendre son mécanisme d'action complet .
Applications De Recherche Scientifique
ETHYL 4-(4-METHYLPHENYL)-2-({[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-({[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(Méthylthio)benzoate d'éthyle
- 3-Aminothiophène-4-carboxylate de méthyle
- Dérivés de thiéno[3,4-b]thiophène
Unicité
Le 4-(4-méthylphényl)-2-{[(Z)-(5-oxo-2-phényl-1,3-oxazol-4(5H)-ylidène)méthyl]amino}thiophène-3-carboxylate d'éthyle se démarque par sa combinaison de groupes fonctionnels, ce qui lui confère des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C24H20N2O4S |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
ethyl 2-[(Z)-(5-hydroxy-2-phenyl-1,3-oxazol-4-yl)methylideneamino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C24H20N2O4S/c1-3-29-24(28)20-18(16-11-9-15(2)10-12-16)14-31-22(20)25-13-19-23(27)30-21(26-19)17-7-5-4-6-8-17/h4-14,27H,3H2,1-2H3/b25-13- |
Clé InChI |
RFSUCIZUNRIPPE-MXAYSNPKSA-N |
SMILES isomérique |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)/N=C\C3=C(OC(=N3)C4=CC=CC=C4)O |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N=CC3=C(OC(=N3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide](/img/structure/B11667621.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11667629.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11667634.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11667636.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11667643.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11667650.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667651.png)

![2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11667664.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide](/img/structure/B11667665.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667674.png)
![(5Z)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667681.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11667684.png)
